molecular formula C22H22F3N3O3S B3000459 2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide CAS No. 877648-27-6

2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide

カタログ番号: B3000459
CAS番号: 877648-27-6
分子量: 465.49
InChIキー: RLGLTGAAAGZUNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a synthetically designed organic compound of significant interest in medicinal chemistry and drug discovery research. This multifunctional molecule incorporates several privileged structural motifs commonly found in biologically active substances. The presence of a piperazine ring is a frequent feature in compounds targeting the central nervous system, while the furan heterocycle is a common scaffold in various therapeutic agents . Furthermore, the benzenesulfonamide group is a key pharmacophore known for its ability to interact with a wide range of enzymes and receptors, which can be optimized for potency and selectivity . The strategic placement of fluorine atoms on the benzene rings is a modern medicinal chemistry strategy employed to fine-tune key properties such as metabolic stability, membrane permeability, and binding affinity . This specific molecular architecture suggests potential for exploration in various biochemical assay development and screening programs. Researchers can utilize this compound as a key intermediate or a lead structure for the synthesis and development of novel therapeutic agents. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2,5-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3S/c23-16-3-6-18(7-4-16)27-9-11-28(12-10-27)20(21-2-1-13-31-21)15-26-32(29,30)22-14-17(24)5-8-19(22)25/h1-8,13-14,20,26H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGLTGAAAGZUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. Its structure incorporates various functional groups, including a sulfonamide moiety and piperazine ring, which are often associated with diverse pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula: C22H22F3N3O3S
  • Molecular Weight: Approximately 435.5 g/mol
  • Structural Features:
    • Difluorobenzene component
    • Sulfonamide group
    • Piperazine and furan rings

This structural arrangement enhances its solubility and bioactivity, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown promising results against various bacterial strains, including resistant strains like MRSA. The specific compound under discussion may demonstrate similar efficacy due to its structural characteristics.

Compound Activity MIC (μg/mL)
2,5-difluoro-N-(...)AntibacterialTBD
SulfanilamideAntibacterial8.0
Other derivativesVaries1.9 - 125

Antitumor Potential

Research indicates that sulfonamide derivatives can also exhibit antitumor activity. For example, compounds similar to the target molecule have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 and A549. The presence of fluorine atoms in the structure may enhance the interaction with cellular targets, potentially leading to improved therapeutic outcomes.

Case Study: Antitumor Activity

In a study evaluating the cytotoxic effects of related sulfonamide compounds:

  • Compound A: IC50 = 15.63 μM against MCF-7
  • Compound B: IC50 = 2.41 μM against HeLa cells

These results suggest that modifications in the chemical structure can lead to significant variations in biological activity.

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:

  • Enzyme Inhibition: Interaction with specific enzymes may disrupt metabolic pathways critical for bacterial growth or cancer cell proliferation.
  • Receptor Binding: The compound may bind to various receptors, modulating their activity and influencing cellular responses.

Synthesis and Characterization

The synthesis of 2,5-difluoro-N-(...) typically involves several steps, starting from commercially available precursors. The introduction of functional groups is achieved through nucleophilic substitution reactions and cyclization processes under controlled conditions.

In Vitro Studies

Recent studies have focused on evaluating the compound's activity against various pathogens and cancer cell lines:

  • Antimicrobial Testing: The compound showed promising results in inhibiting the growth of Gram-positive bacteria.
  • Cytotoxicity Assays: Evaluations against multiple cancer cell lines demonstrated varying degrees of effectiveness, with some derivatives outperforming established chemotherapeutics.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a benzenesulfonamide core with 2,5-difluoro substituents, a piperazine ring linked to a 4-fluorophenyl group, and a furan-2-yl moiety. These features contribute to its lipophilicity (via fluorinated aromatic systems) and potential hydrogen-bonding capacity (sulfonamide and furan oxygen). The piperazine ring introduces conformational flexibility, which may influence receptor binding kinetics. Characterization via X-ray crystallography (e.g., bond angles, torsion angles) can reveal steric effects critical for solubility and stability .

Q. What are the recommended synthetic strategies for this compound, and what are common pitfalls?

Synthesis typically involves:

  • Step 1: Coupling 4-(4-fluorophenyl)piperazine with a furan-containing intermediate via nucleophilic substitution.
  • Step 2: Sulfonylation of the benzenesulfonyl chloride derivative with the amine intermediate.
    Key challenges include controlling regioselectivity during fluorination and avoiding side reactions (e.g., oxidation of the furan ring). Use of catalysts like Pd/C for hydrogenation or TEA as a base for sulfonylation is recommended. Purity validation via HPLC (≥95%) and NMR (e.g., ¹⁹F NMR for fluorine environments) is critical .

Q. What analytical methods are most effective for characterizing this compound?

  • Structural Confirmation: X-ray crystallography (single-crystal analysis) to resolve piperazine ring conformation and sulfonamide geometry .
  • Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS for mass verification.
  • Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and degradation thresholds (e.g., mp 123–124°C for related analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Approach:
    • Variation of Substituents: Systematic replacement of fluorine atoms (e.g., 2,5-difluoro vs. 3,4-difluoro) to assess effects on receptor affinity.
    • Piperazine Modifications: Introduce bulkier groups (e.g., tert-butyl) to probe steric effects on binding kinetics.
    • Assays: Radioligand binding assays (e.g., for serotonin or dopamine receptors) paired with molecular docking simulations to correlate structural changes with activity .

Q. What experimental frameworks are suitable for studying this compound’s environmental fate and ecotoxicology?

  • OECD Guidelines: Follow Test No. 308 (Aerobic Transformation in Aquatic Sediment Systems) to assess biodegradation pathways.
  • Analytical Tools: LC-MS/MS for detecting metabolites in water and soil.
  • Ecotoxicology: Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays to evaluate ecological risks .

Q. How can contradictions in solubility and stability data across studies be resolved?

  • Root-Cause Analysis:
    • pH Dependency: Measure solubility in buffered solutions (pH 1.2–7.4) to account for ionization of the sulfonamide group.
    • Crystallinity vs. Amorphous Forms: Use powder X-ray diffraction (PXRD) to confirm polymorphic variations affecting stability.
    • Accelerated Stability Testing: Store samples under ICH Q1A(R2) conditions (40°C/75% RH) for 6 months and compare degradation profiles .

Q. What computational models are validated for predicting this compound’s pharmacokinetic properties?

  • In Silico Tools:
    • ADMET Prediction: SwissADME or ADMETLab for bioavailability, blood-brain barrier penetration, and CYP450 inhibition.
    • Molecular Dynamics (MD): Simulate interactions with serum albumin to predict plasma protein binding.
    • Validation: Cross-reference predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

Q. How should in vivo studies be designed to evaluate this compound’s therapeutic potential?

  • Experimental Design:
    • Dose Escalation: Use a randomized block design with split-plot arrangements (e.g., varying doses and administration routes).
    • Endpoint Metrics: Plasma concentration-time profiles (AUC, Cₘₐₓ) and tissue distribution via LC-MS/MS.
    • Control Groups: Include vehicle controls and reference compounds (e.g., known sulfonamide-based drugs) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。